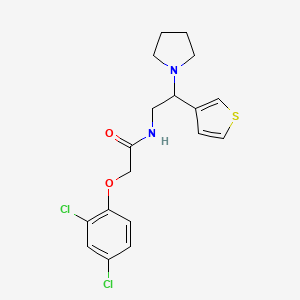

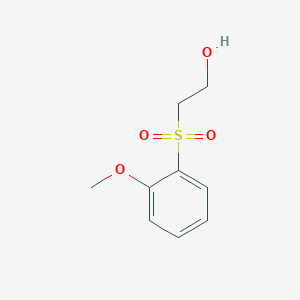

![molecular formula C22H22ClNO3 B3012812 1'-(3-(4-氯-3-甲基苯基)丙酰)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮 CAS No. 1705838-70-5](/img/structure/B3012812.png)

1'-(3-(4-氯-3-甲基苯基)丙酰)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a derivative of the spiro[isobenzofuran-1(3H),4'-piperidine] class, which has been extensively studied for its potential as a central nervous system agent. This class of compounds has been associated with various biological activities, including antidepressant, neuroleptic, and antihypertensive effects, as well as sigma receptor affinity .

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives typically involves the lithiation of a suitable precursor, followed by the addition of a piperidone and subsequent acid-catalyzed cyclization. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiating 2-bromobenzhydryl methyl ether, adding 1-methyl-4-piperidone, and then cyclizing the intermediate . Analogues with various substituents have been synthesized to explore the structure-activity relationship and optimize biological activity .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives is characterized by the presence of a spiro connection between the isobenzofuran and piperidine rings. The nature of substituents on the nitrogen atom of the piperidine ring and the isobenzofuran moiety significantly influences the biological activity and receptor affinity of these compounds. For instance, medium-sized N-substituents have been found to result in potent, but unselective sigma ligands, while larger substituents can confer selectivity for sigma 2 binding sites .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives is influenced by the substituents present on the core structure. Introduction of various functional groups can lead to compounds with different biological activities. For example, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown diuretic and antihypertensive properties . The position and nature of substituents on the isobenzofuran ring can also affect the affinity for sigma binding sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives, such as solubility, stability, and pharmacokinetic profile, are crucial for their potential therapeutic application. Compounds in this class have been evaluated for their stability in liver microsomes, selectivity against CYP P450 enzymes, and pharmacokinetic properties. For instance, certain derivatives have demonstrated high affinity for H3 receptors, good microsomal stability, and selectivity against CYP isoforms, although oral bioavailability has been a challenge for some .

科学研究应用

Sigma 配体和结合位点

该化合物已被研究其作为 sigma 配体的潜力,特别是靶向 sigma 2 结合位点。对控制这一类化合物中 sigma 1/sigma 2 亲和力和选择性的结构因素的研究表明,螺[异苯并呋喃-1(3H)、4'-哌啶]中的 N-取代基显着影响亲和力和选择性。对螺[异苯并呋喃-1(3H)、4'-哌啶]环系的苯环进行修饰主要影响 sigma 1 结合位点的亲和力 (莫尔岑、佩雷加德和迈尔,1995)。

潜在的中枢神经系统药物

该化合物已被合成并评估其作为中枢神经系统 (CNS) 药物的潜力。研究包括合成各种类似物并评估其生物活性,例如抑制四苯嗪诱导的睑下垂,这是抗抑郁药的一个特征 (鲍尔等人,1976)。其他研究探索了合成螺[异苯并呋喃-1(3H)、4'-哌啶]作为中枢神经系统抑制剂,评估了它们在各种生物测定中的效力和选择性 (艾伦等人,1978)。

合成和结构分析

研究还集中在该化合物及其衍生物的合成,以及结构分析,以了解不同取代基和构型对生物活性的影响。这包括对顺式和反式异构体及其各自活性的探索 (马丁等人,1981)。另一项研究探索了与氮相连的杂原子衍生物的合成和反应,提供了对构效关系的见解 (克利奥兹、鲍尔和盖耶,1977)。

利尿和降压特性

已经报道了对该化合物的 N-硫衍生物的利尿和降压特性的研究,揭示了大鼠的物种特异性活性 (克利奥兹和诺维克,1978)。

改进的合成方法

还对该化合物的衍生物的改进合成方法进行了研究,旨在提高合成过程的效率和产率 (刘等人,2013)。

神经营肽受体拮抗剂

该化合物已被研究作为新型神经营肽受体拮抗剂的先导化合物,在动物模型中显示出对支气管收缩的有效抑制活性 (久保田等人,1998)。

属性

IUPAC Name |

1'-[3-(4-chloro-3-methylphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO3/c1-15-13-16(7-9-19(15)23)8-10-20(25)24-12-4-11-22(14-24)18-6-3-2-5-17(18)21(26)27-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOXKINNFZOVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

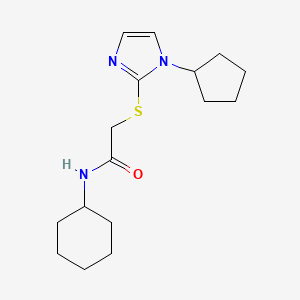

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

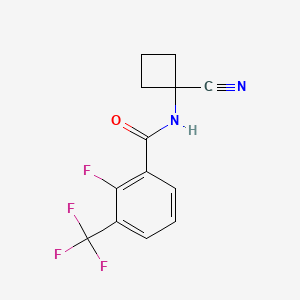

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

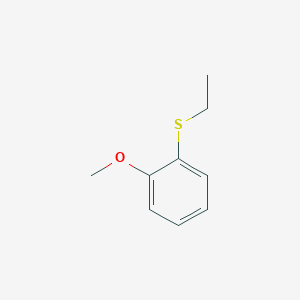

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

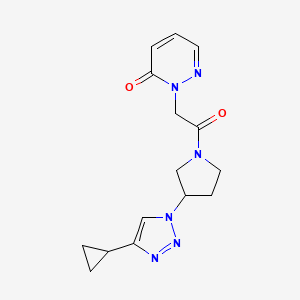

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)